N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
Description
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide is a synthetic compound designed for advanced scientific research and applications. It features a unique combination of fluorine, morpholine, and oxadiazole structures, contributing to its distinct chemical properties and versatility in various fields of study.
Properties
IUPAC Name |
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-10-19-16(21-26-10)14-9-22(6-8-24-14)17(23)20-13-5-7-25-15-11(13)3-2-4-12(15)18/h2-4,13-14H,5-9H2,1H3,(H,20,23)/t13-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVJRWFDQBSMY-LSLKUGRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CN(CCO2)C(=O)NC3CCOC4=C3C=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)C2CN(CCO2)C(=O)N[C@H]3CCOC4=C3C=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide involves several key steps:
Synthesis of the 8-fluoro-3,4-dihydro-2H-chromen-4-yl intermediate: The reaction begins with the fluorination of a suitable chromen-4-one precursor, followed by reduction to yield the desired intermediate.
Formation of the oxadiazole ring: This step involves the cyclization of appropriate hydrazide and ester precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Coupling with morpholine-4-carboxamide: The final step requires coupling the fluoro-chromen intermediate with the oxadiazole derivative, facilitated by a coupling agent like EDCI or DCC, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows scaled-up versions of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, such as:
Oxidation: The compound may undergo oxidation, particularly at the dihydrochromen ring, using oxidizing agents like PCC or DMP.
Reduction: Reduction can be achieved at the carbonyl groups or the oxadiazole ring using agents like LiAlH4 or NaBH4.
Substitution: The fluorine atom on the chromen ring can participate in nucleophilic substitution reactions, yielding derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM)
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether
Substitution: Sodium hydride (NaH) in DMF, followed by nucleophile addition
Major Products
Depending on the specific reaction conditions and reagents, major products can include:
Oxidation: Formation of chromone derivatives
Reduction: Formation of alcohol or amine derivatives
Substitution: Formation of fluoro-substituted derivatives
Scientific Research Applications
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide has a wide range of applications:
Chemistry: As a building block in the synthesis of complex organic molecules and new materials.
Biology: As a probe to study cellular processes and enzyme functions due to its fluorescence properties.
Industry: Use in the development of new materials with unique properties, such as high-performance polymers and advanced coatings.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide involves:
Interaction with specific protein targets: : The compound can bind to enzymes or receptors, influencing their activity.
Modulation of signaling pathways: : It may alter cellular signaling cascades, affecting processes like cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Compounds that share structural or functional similarities include:
**N-[(4S)-8-chloro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
**N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
**N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-4-carboxamide
Uniqueness
The presence of the fluorine atom in N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide imparts unique properties, such as enhanced stability, bioavailability, and specific interactions with molecular targets, distinguishing it from other similar compounds.
And there you have it! From synthesis to scientific significance, this compound sure packs a punch in versatility. What’s next on your research journey?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
